Tocopherols
Tocopherols
Gamma-Tocopherol, also known as vitaplus e or DL-alpha-tocopherol, belongs to the class of organic compounds known as tocopherols. These are vitamin E derivatives containing a saturated trimethyltridecyl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocotrienols that contain an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain. Gamma-Tocopherol is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Tocopherol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, blood, and breast milk. Within the cell, Gamma-tocopherol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, Gamma-tocopherol can be found in a number of food items such as painted comber, sausage, cake, and spinach. This makes Gamma-tocopherol a potential biomarker for the consumption of these food products.
A collective name for a group of closely related lipids that contain substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units. They are antioxidants by virtue of the phenolic hydrogen. Tocopherols react with the most reactive form of oxygen and protect unsaturated fatty acids from oxidation.
Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)
A collective name for a group of closely related lipids that contain substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units. They are antioxidants by virtue of the phenolic hydrogen. Tocopherols react with the most reactive form of oxygen and protect unsaturated fatty acids from oxidation.
Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
73980-80-0
VCID:
VC21248698
InChI:
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3
SMILES:
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Molecular Formula:
C28H48O2
Molecular Weight:
416.7 g/mol
Tocopherols
CAS No.: 73980-80-0
Cat. No.: VC21248698
Molecular Formula: C28H48O2
Molecular Weight: 416.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gamma-Tocopherol, also known as vitaplus e or DL-alpha-tocopherol, belongs to the class of organic compounds known as tocopherols. These are vitamin E derivatives containing a saturated trimethyltridecyl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocotrienols that contain an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain. Gamma-Tocopherol is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Tocopherol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, blood, and breast milk. Within the cell, Gamma-tocopherol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, Gamma-tocopherol can be found in a number of food items such as painted comber, sausage, cake, and spinach. This makes Gamma-tocopherol a potential biomarker for the consumption of these food products. A collective name for a group of closely related lipids that contain substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units. They are antioxidants by virtue of the phenolic hydrogen. Tocopherols react with the most reactive form of oxygen and protect unsaturated fatty acids from oxidation. Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992) |
|---|---|
| CAS No. | 73980-80-0 |
| Molecular Formula | C28H48O2 |
| Molecular Weight | 416.7 g/mol |
| IUPAC Name | 2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 |
| Standard InChI Key | QUEDXNHFTDJVIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
| Canonical SMILES | CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
| Appearance | Unit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%; GC 96%; HPLC 96%Physical liquid |
| Boiling Point | 662 °F at 760 mm Hg decomposes (NTP, 1992) |
| Melting Point | 36.5 to 38.3 °F (NTP, 1992) -3.0 °C |
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